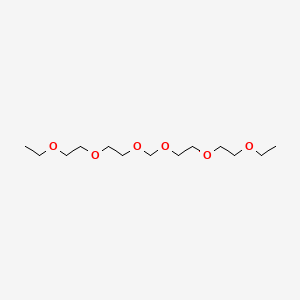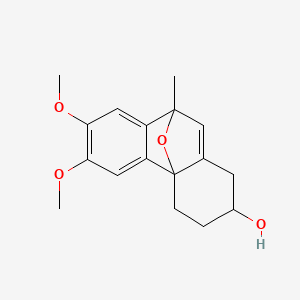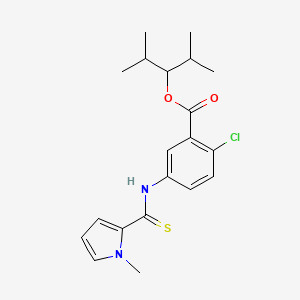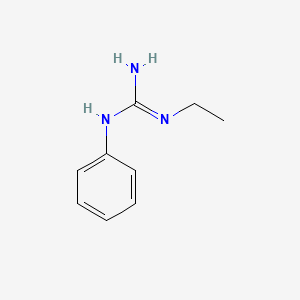
N-Ethyl-N'-phenylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N’-phenylguanidine is an organic compound belonging to the guanidine family. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications. N-Ethyl-N’-phenylguanidine has a molecular formula of C9H13N3 and a molecular weight of 163.22 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Ethyl-N’-phenylguanidine can be synthesized through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor. For instance, thiourea derivatives are widely used as guanidine precursors, often in the presence of coupling reagents or metal-catalyzed guanidylation . Another method involves the use of S-methylisothiourea as a guanidylating agent . Additionally, N-chlorophthalimide, isocyanides, and amines can be used in a one-pot synthesis to produce N,N’-disubstituted guanidines .
Industrial Production Methods
Industrial production of N-Ethyl-N’-phenylguanidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-N’-phenylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert N-Ethyl-N’-phenylguanidine into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanidine derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-Ethyl-N’-phenylguanidine has a wide range of scientific research applications:
Chemistry: It is used as a reagent and catalyst in various organic synthesis reactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: N-Ethyl-N’-phenylguanidine is used in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of N-Ethyl-N’-phenylguanidine involves its interaction with molecular targets and pathways. The compound’s high basicity and ability to form hydrogen bonds enable it to interact with various biological molecules, such as amino acids and nucleic acids . These interactions can influence the conformation and function of the target molecules, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-Ethyl-N’-phenylguanidine include:
Phenylguanidine: A related compound with similar chemical properties.
Diphenylguanidine: Another guanidine derivative used in various applications.
N-Benzylguanidine: A compound with a benzyl group instead of an ethyl group.
Uniqueness
N-Ethyl-N’-phenylguanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
17853-20-2 |
|---|---|
Fórmula molecular |
C9H13N3 |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
2-ethyl-1-phenylguanidine |
InChI |
InChI=1S/C9H13N3/c1-2-11-9(10)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,10,11,12) |
Clave InChI |
ZZNNICXGSFSHCG-UHFFFAOYSA-N |
SMILES canónico |
CCN=C(N)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


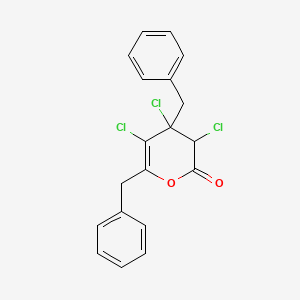

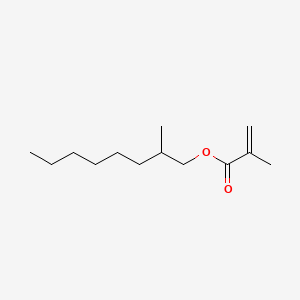
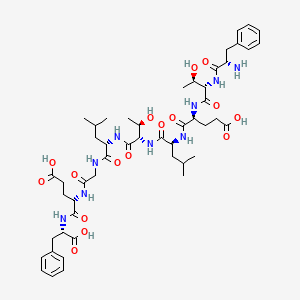
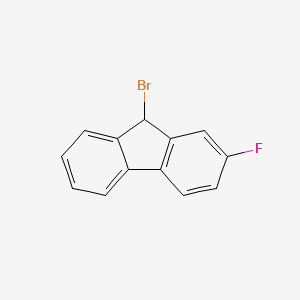
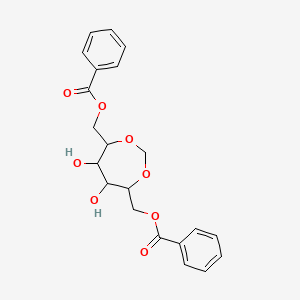

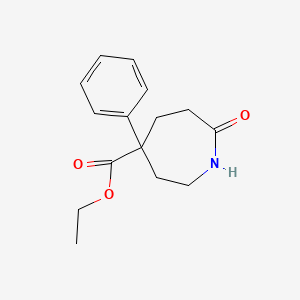

![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)
